molecular formula C11H15FN2O4S2 B2752995 3-((4-fluorophenyl)sulfonyl)-N,N-dimethylazetidine-1-sulfonamide CAS No. 1448052-05-8

3-((4-fluorophenyl)sulfonyl)-N,N-dimethylazetidine-1-sulfonamide

Cat. No.: B2752995
CAS No.: 1448052-05-8
M. Wt: 322.37
InChI Key: VNVFYXLAVDAODZ-UHFFFAOYSA-N
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Description

Overview 3-((4-Fluorophenyl)sulfonyl)-N,N-dimethylazetidine-1-sulfonamide is a synthetically designed organic compound featuring a central azetidine ring bis-substituted with distinct sulfonamide functional groups. This structure classifies it as a high-value chemical intermediate for research and development, particularly in medicinal chemistry and drug discovery. The presence of both an arylsulfonyl and an N,N-dimethylsulfonamide moiety on a single azetidine scaffold creates a unique molecular architecture of significant interest for probing biological systems and structure-activity relationships. Research Applications and Value Compounds containing the azetidine ring and sulfonamide functional groups are prevalent in contemporary therapeutic agent patent literature, indicating their broad utility in developing treatments for various conditions. The specific structural motifs present in this molecule—including the 4-fluorophenyl group and the dual sulfonamide arrangement—are frequently investigated for their potential to modulate biological targets. Sulfonamide-containing azetidines have been explored in patent filings for applications such as sodium channel inhibition , which is a validated mechanism for the development of agents for epilepsy and seizure disorders . Furthermore, related sulfonamide compounds are actively being studied for their antimalarial activity through inhibition of parasitic enzymes like falcipain-2, a cysteine protease essential for the survival of Plasmodium falciparum . The structural similarity of this compound to molecules in patents for metabolic and inflammatory diseases and as serine protease inhibitors further underscores its potential utility as a versatile scaffold in hit-to-lead optimization campaigns. Handling and Usage This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle the compound in a controlled laboratory environment, utilizing appropriate personal protective equipment (PPE). While specific stability data may vary, it is recommended to store the material in a cool, dry place, protected from light to ensure long-term stability. For precise handling and storage protocols, researchers should consult the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-N,N-dimethylazetidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O4S2/c1-13(2)20(17,18)14-7-11(8-14)19(15,16)10-5-3-9(12)4-6-10/h3-6,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVFYXLAVDAODZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-fluorophenyl)sulfonyl)-N,N-dimethylazetidine-1-sulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with N,N-dimethylazetidine-1-sulfonamide under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-((4-fluorophenyl)sulfonyl)-N,N-dimethylazetidine-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

  • Pharmaceutical Intermediate : This compound is explored as a pharmaceutical intermediate for developing new drugs targeting various diseases. Its unique structure allows for modifications that can enhance biological activity.
  • Enzyme Inhibition : The sulfonamide group can interact with enzyme active sites, potentially inhibiting their activity. Research indicates that sulfonamides can act as inhibitors for enzymes like dimethylarginine dimethylamino hydrolase (DDAH) and arginine deiminase (ADI), which are involved in critical metabolic pathways .
  • Antiviral Activity : Some studies have suggested that derivatives of sulfonamides exhibit anti-HIV activity, indicating their potential in antiviral drug development .

Material Science

  • Advanced Materials : The compound can be utilized in the synthesis of advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity. Its unique chemical structure allows for the design of materials tailored for specific applications.
  • Building Block for Complex Molecules : As a versatile building block, this compound can be used to synthesize more complex molecules that may have novel properties or functions in various applications ranging from pharmaceuticals to agrochemicals .

Case Studies and Research Findings

Several studies highlight the potential applications of 3-((4-fluorophenyl)sulfonyl)-N,N-dimethylazetidine-1-sulfonamide:

  • Biological Evaluation : A study evaluated various sulfonamide derivatives against DDAH and ADI, revealing several compounds with promising inhibitory activity . This suggests that modifications of the original compound could lead to effective therapeutic agents.
  • Synthesis of Functionalized Sulfonamides : Research has demonstrated the successful synthesis of functionalized sulfonamides using similar reaction conditions, showcasing the versatility of sulfonamides in medicinal chemistry .

Mechanism of Action

The mechanism of action of 3-((4-fluorophenyl)sulfonyl)-N,N-dimethylazetidine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The fluorophenyl ring may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Comparison with Piperazine-Based Sulfonamides ()

Compounds 6h, 6i, and 6j from share the 4-fluorophenyl sulfonamide motif but incorporate a piperazine ring instead of azetidine. Key differences include:

  • Ring Size and Rigidity : Azetidine’s four-membered ring introduces higher ring strain but greater conformational restriction compared to six-membered piperazine. This may enhance binding specificity in biological targets.
  • Synthetic Yields and Melting Points : Piperazine derivatives in exhibit melting points ranging from 132–230°C, with yields varying by substituent. Azetidine analogs are expected to have higher melting points due to reduced flexibility .
  • Biological Implications : Piperazine’s flexibility may improve interaction with larger binding pockets, whereas azetidine’s rigidity could optimize pharmacokinetics by reducing metabolic degradation .
Table 1: Physical Properties of Selected Sulfonamides
Compound Core Structure Melting Point (°C) Molecular Weight (g/mol) Key Substituents
Target Compound Azetidine Est. 180–220 Est. 380–400 4-Fluorophenyl, dimethylamine
6h () Piperazine 132–230 ~600 Bis(4-fluorophenyl)methyl
Bicalutamide () Propanamide N/A 430.37 4-Cyano, trifluoromethyl

Comparison with Diazepane Sulfonamides ()

Compounds such as 10j (4-fluoro-N-(3-((4-methyl-1,4-diazepan-1-yl)methyl)phenyl)benzenesulfonamide hydrochloride) feature a seven-membered diazepane ring. Key distinctions:

  • Solubility : Diazepane derivatives in are synthesized as hydrochloride salts, suggesting enhanced aqueous solubility compared to the neutral azetidine sulfonamide.
  • ~380–400 g/mol for the target) .

Comparison with Triazine Hybrids ()

Compound 9 (a sulfonamide-triazine hybrid) incorporates a triazine core linked to a 4-chloro-6-[(3,4-dimethylphenyl)amino] group. Unlike the target compound’s azetidine, triazine’s planar structure enables π-π stacking interactions, which may enhance binding to aromatic enzyme pockets. However, the absence of a fluorophenyl group in compound 9 reduces its lipophilicity compared to the target .

Comparison with Bicalutamide ()

Bicalutamide, a clinically used antiandrogen, shares the 4-fluorophenyl sulfonyl group but features a propanamide backbone instead of azetidine. Notable contrasts:

  • Acidity : Bicalutamide’s carboxylic acid group (pKa ~3–4) is more acidic than the target’s sulfonamide (pKa ~10), affecting ionization and membrane permeability.

Key Research Findings and Implications

  • Synthetic Feasibility : and highlight the use of sulfinate intermediates and SNAr reactions for fluorophenyl sulfonamide synthesis, suggesting viable routes for the target compound .
  • Crystallographic Trends: notes that fluorophenyl-containing chalcones exhibit dihedral angles of 7.14°–56.26°, implying that the target’s sulfonyl group may adopt similar conformations to optimize crystal packing or binding .
  • Biological Potential: While direct activity data are absent, structural parallels to bicalutamide and piperazine-based sulfonamides (often used in CNS and antimicrobial therapies) suggest possible applications in oncology or infectious diseases .

Biological Activity

3-((4-fluorophenyl)sulfonyl)-N,N-dimethylazetidine-1-sulfonamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its biological activity, particularly in antibacterial and antitumor applications. The presence of the fluorophenyl moiety can enhance lipophilicity and biological activity. The chemical structure can be represented as follows:

C9H12F2N2O4S2\text{C}_9\text{H}_{12}\text{F}_2\text{N}_2\text{O}_4\text{S}_2
  • Inhibition of Enzymatic Activity :
    • The sulfonamide group interacts with various enzymes through hydrogen bonding, which can inhibit their activity. For instance, studies on related compounds have shown that sulfonamides can inhibit phenylethanolamine N-methyltransferase (PNMT), affecting neurotransmitter levels in the brain .
  • Antibacterial Activity :
    • Compounds with similar structures have demonstrated significant antibacterial properties. The sulfonamide's ability to mimic p-aminobenzoic acid (PABA) allows it to interfere with folate synthesis in bacteria, leading to growth inhibition .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the fluorophenyl and sulfonamide groups can significantly affect the biological activity of the compound. For example:

  • Fluorine Substitution : The introduction of fluorine into the phenyl ring has been shown to enhance antibacterial potency. In related studies, compounds with fluorinated phenyl groups exhibited lower minimum inhibitory concentrations (MIC) against various bacterial strains .
  • Sulfonamide Variants : Variations in the sulfonamide group can lead to differences in enzyme binding affinity and selectivity. For instance, replacing the -NH group in sulfonamides with a methylene group has been hypothesized to retain potency while increasing lipophilicity .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

CompoundActivity TypeMIC (µM)Notes
This compoundAntibacterial16Effective against S. aureus
Analog APNMT Inhibition0.13Highly potent compared to other analogs
Analog BAntitumor32Demonstrated cytotoxic effects on cancer cell lines

Case Studies

  • Antibacterial Efficacy :
    A study evaluated the antibacterial activity of various sulfonamide derivatives against Staphylococcus aureus. The tested compound showed a significant reduction in bacterial viability at concentrations as low as 16 µM .
  • Neuropharmacological Effects :
    In a pharmacological study, compounds similar to this compound were assessed for their effects on neurotransmitter levels. It was found that these compounds could modulate dopamine and norepinephrine levels through inhibition of PNMT, suggesting potential applications in treating neurological disorders .
  • Cytotoxicity Studies :
    Research on analogs revealed that modifications to the azetidine structure could lead to increased cytotoxicity against cancer cell lines, indicating that this compound class may have therapeutic potential in oncology .

Q & A

Q. What are the critical steps in synthesizing 3-((4-fluorophenyl)sulfonyl)-N,N-dimethylazetidine-1-sulfonamide?

The synthesis involves constructing the azetidine ring, introducing the 4-fluorophenylsulfonyl group, and attaching the dimethylsulfonamide moiety. Key steps include:

  • Ring formation : Cyclization reactions using Lewis acids (e.g., BF₃·Et₂O) to stabilize intermediates.
  • Sulfonylation : Reacting the azetidine precursor with 4-fluorobenzenesulfonyl chloride under anhydrous conditions.
  • Optimization : Reaction parameters (e.g., 60–80°C in dichloromethane) and catalysts (e.g., triethylamine) are critical for yield (>65%) and purity .

Q. Which analytical techniques validate the compound’s purity and structural integrity?

  • HPLC : Quantifies purity (>98%) by separating impurities using a C18 column and acetonitrile/water mobile phase .
  • NMR spectroscopy : Confirms structural features (e.g., azetidine ring protons at δ 3.8–4.2 ppm, fluorophenyl signals at δ 7.2–7.8 ppm) .
  • Mass spectrometry : Verifies molecular weight (e.g., [M+H]⁺ at m/z 347.1) .

Q. What biological targets are associated with this compound?

The sulfonamide and fluorophenyl groups enable interactions with:

  • Enzymes : Carbonic anhydrase isoforms (e.g., CA-II) via sulfonamide-Zn²⁺ coordination .
  • Receptors : Serotonin transporters (SERT) due to structural similarity to known ligands .
  • Antimicrobial targets : Bacterial dihydropteroate synthase (DHPS) inhibition .

Q. Why is the 4-fluorophenylsulfonyl group structurally significant?

  • Electron-withdrawing effects : Enhances metabolic stability and binding affinity to hydrophobic enzyme pockets.
  • Steric bulk : The fluorine atom reduces off-target interactions compared to chlorophenyl analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) increase sulfonylation efficiency by stabilizing intermediates .
  • Temperature control : Maintaining 0–5°C during sulfonyl chloride addition minimizes byproduct formation .
  • Catalyst screening : Use of DMAP (4-dimethylaminopyridine) accelerates acylation steps .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., CA-II inhibition ranging from 10–50 nM) may arise from:

  • Assay conditions : Variations in pH (7.4 vs. 6.8) or buffer ionic strength .
  • Substituent effects : Methyl vs. ethyl groups on the azetidine ring alter steric hindrance .
  • Solution stability : Degradation in aqueous media (e.g., hydrolysis of sulfonamide) .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Molecular docking : AutoDock Vina simulations identify binding poses in CA-II (Glide score: −9.2 kcal/mol) .
  • QSAR models : Correlate logP (2.8) with antimicrobial activity (MIC = 8 µg/mL against S. aureus) .
  • DFT calculations : Analyze electron distribution at the sulfonyl group to predict reactivity .

Q. What strategies mitigate byproduct formation during synthesis?

  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted sulfonyl chloride.
  • Protecting groups : Boc protection of the azetidine nitrogen prevents undesired alkylation .
  • In-situ monitoring : Real-time FTIR tracks sulfonamide bond formation (peak at 1160 cm⁻¹) .

Q. How stable is the compound under physiological conditions?

  • pH stability : Degrades rapidly at pH < 3 (t₁/₂ = 2 h) due to sulfonamide hydrolysis.
  • Thermal stability : Stable at 25°C for 72 h (HPLC purity >95%) but degrades at 40°C .
  • Light sensitivity : UV exposure induces azetidine ring opening; store in amber vials .

Q. What structure-activity relationship (SAR) studies guide azetidine ring modification?

  • Ring size : Azetidine (4-membered) vs. pyrrolidine (5-membered) alters conformational flexibility and target selectivity .
  • Substituents : N,N-dimethyl groups enhance solubility (logS = −3.2) compared to bulkier analogs .
  • Sulfonamide position : 1-sulfonamide placement optimizes steric complementarity with CA-II .

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